molecular formula C14H26BrNO2 B14725436 2-Bromo-1-(morpholin-4-yl)decan-1-one CAS No. 13805-27-1

2-Bromo-1-(morpholin-4-yl)decan-1-one

Cat. No.: B14725436
CAS No.: 13805-27-1
M. Wt: 320.27 g/mol
InChI Key: HRCOFWCQHPNONJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(morpholin-4-yl)decan-1-one (CAS 13805-27-1) is a brominated ketone featuring a morpholine moiety and a 10-carbon alkyl chain. Its molecular formula is C₁₄H₂₆BrNO₂, with a molecular weight of 320.27 g/mol. The compound is supplied as a white crystalline powder (≥98% purity) and is used extensively in organic synthesis and pharmaceutical research, particularly as an intermediate in drug development . The morpholine ring enhances polarity and solubility in polar solvents, while the long alkyl chain contributes to lipophilicity, making it suitable for applications requiring balanced hydrophilicity-lipophilicity profiles.

Properties

CAS No.

13805-27-1

Molecular Formula

C14H26BrNO2

Molecular Weight

320.27 g/mol

IUPAC Name

2-bromo-1-morpholin-4-yldecan-1-one

InChI

InChI=1S/C14H26BrNO2/c1-2-3-4-5-6-7-8-13(15)14(17)16-9-11-18-12-10-16/h13H,2-12H2,1H3

InChI Key

HRCOFWCQHPNONJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)N1CCOCC1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(morpholin-4-yl)decan-1-one typically involves the bromination of 1-(morpholin-4-yl)decan-1-one. One common method includes the reaction of 1-(morpholin-4-yl)decan-1-one with bromine in the presence of a solvent such as dichloromethane at low temperatures . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(morpholin-4-yl)decan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(morpholin-4-yl)decan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(morpholin-4-yl)decan-1-one involves its interaction with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the morpholine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Bromo-1-(4-Chlorophenyl) Propan-1-One (CAS 877-37-2)

  • Structure: Shorter propanone backbone with a 4-chlorophenyl substituent.
  • Molecular Formula : C₉H₈BrClO.
  • Applications : Key intermediate in synthesizing Levosimendan, a calcium sensitizer used in heart failure therapy .
  • Shorter chain limits lipophilicity compared to the decan chain in the target compound.

(S)-2-Bromo-1-(3-Bromo-4-Methoxyphenyl)decan-1-one

  • Structure : Decan chain with a dibrominated methoxyphenyl group.
  • Synthesis : Enantioselective synthesis via asymmetric catalysis (>98% ee) .
  • Physical Properties : Melting point 58–59°C; spectroscopic data (IR, NMR) confirms α-bromo ketone reactivity.
  • Comparison :
    • Methoxy and bromo substituents on the aryl group enhance electronic effects, influencing reactivity in cross-coupling reactions.
    • Lacks the morpholine ring, reducing solubility in aqueous media.

2-Bromo-1-(2,4-Dichlorophenyl)ethanone (CAS 31827-94-8)

  • Structure: Ethanone backbone with 2,4-dichlorophenyl and bromo groups.
  • Applications : Versatile intermediate in agrochemical and pharmaceutical synthesis .
  • Comparison: Shorter carbon chain decreases molecular weight (245.07 g/mol) and lipophilicity.

4-(2-Bromobutanoyl)morpholine (CAS 103608-46-4)

  • Structure: Morpholine attached to a bromobutanoyl chain.
  • Molecular Formula: C₈H₁₄BrNO₂.
  • Comparison: Shorter butanoyl chain reduces steric bulk compared to the decan chain in the target compound.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Key Substituents
2-Bromo-1-(morpholin-4-yl)decan-1-one 320.27 Not reported Moderate in polar solvents Decan chain, morpholine
2-Bromo-1-(4-Chlorophenyl) Propan-1-One 235.51 Not reported Low in water, high in DCM Chlorophenyl, propanone
(S)-2-Bromo-1-(3-Bromo-4-Methoxyphenyl)decan-1-one 418.01 58–59 Soluble in chloroform, methanol Dibrominated methoxyphenyl
2-Bromo-1-(2,4-Dichlorophenyl)ethanone 280.12 Not reported High in ether, acetone Dichlorophenyl, ethanone
4-(2-Bromobutanoyl)morpholine 236.11 Not reported High in THF, ethyl acetate Butanoyl, morpholine

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